Nanomolar Cytotoxicity in Neuroblastoma: YM-155 vs. Standard-of-Care Etoposide Combination Synergy
YM-155 hydrochloride demonstrates potent single-agent cytotoxicity in neuroblastoma (NB) cell lines, with IC50 values ranging from 8 to 212 nM across six NB cell lines tested [1]. In combination with the standard-of-care chemotherapeutic etoposide, YM-155 produces synergistic inhibition of NB growth with combination index ED75 values ranging from 0.17 to 1 (values <1 indicating synergy) compared to either agent administered alone [2]. The combination treatment induced apoptosis by approximately 2- to 7-fold over baseline [3].
| Evidence Dimension | Cytotoxic potency (IC50) and combination synergy (ED75) |
|---|---|
| Target Compound Data | IC50 = 8-212 nM in NB cell lines; ED75 (combination with etoposide) = 0.17-1 |
| Comparator Or Baseline | Etoposide alone (no quantitative IC50 range reported in source; ED75 >1 for single agent) |
| Quantified Difference | Synergistic ED75 values of 0.17-1 represent enhanced efficacy vs. monotherapy (ED75 <1 indicates synergy) |
| Conditions | In vitro 2D and 3D spheroid culture; SK-N-SH, SH-SY5Y, IMR-32, and other NB cell lines |
Why This Matters
Demonstrates YM-155's utility in combination regimens for pediatric neuroblastoma research where etoposide resistance is a clinical challenge.
- [1] Rouse DC, et al. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity. Cancers (Basel). 2025;17(19):3221. View Source
- [2] Rouse DC, et al. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity. Cancers (Basel). 2025;17(19):3221. View Source
- [3] Rouse DC, et al. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity. Cancers (Basel). 2025;17(19):3221. View Source
